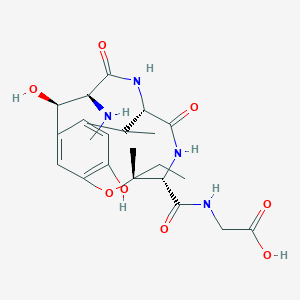

Ustiloxin D

Descripción

Structure

3D Structure

Propiedades

Número CAS |

158243-18-6 |

|---|---|

Fórmula molecular |

C23H34N4O8 |

Peso molecular |

494.5 g/mol |

Nombre IUPAC |

2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C23H34N4O8/c1-6-23(4)19(22(34)25-10-15(29)30)27-20(32)16(11(2)3)26-21(33)17(24-5)18(31)12-7-8-13(28)14(9-12)35-23/h7-9,11,16-19,24,28,31H,6,10H2,1-5H3,(H,25,34)(H,26,33)(H,27,32)(H,29,30)/t16-,17-,18+,19+,23+/m0/s1 |

Clave InChI |

GDXLZSYACWZHOC-ZNRYNLAGSA-N |

SMILES |

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

SMILES isomérico |

CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

SMILES canónico |

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

Otros números CAS |

158243-18-6 |

Sinónimos |

Ustiloxin D |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies of Ustiloxin D

Fungal Source: Villosiclava virens

Ustiloxin (B1242342) D is a cyclopeptide mycotoxin produced by the ascomycetous fungus Villosiclava virens, the causal agent of rice false smut disease. mdpi.comnih.gov This disease is prevalent in rice-producing regions worldwide and is characterized by the transformation of individual rice grains into fungal masses known as false smut balls (FSBs). mdpi.commdpi.com The fungus, in its anamorph stage, is known as Ustilaginoidea virens. mdpi.commdpi.com Villosiclava virens infects the rice spikelets during the flowering stage, leading to the formation of these smut balls which serve as the primary natural source of ustiloxins. mdpi.comresearchgate.net The fungus produces a variety of secondary metabolites, including several types of ustiloxins (A, B, C, D, F, and G) and other mycotoxins. nih.govmdpi.com Ustiloxin D is one of the congeners isolated from these fungal structures. mdpi.comnih.gov

The production of ustiloxins is closely linked to the life cycle of the fungus and the development of the false smut balls. researchgate.net While the fungus can be cultured in the laboratory, ustiloxins are typically isolated from the naturally formed FSBs collected from infected rice panicles. nih.govresearchgate.net

Isolation from Rice False Smut Balls

The isolation of Ustiloxin D begins with the collection of rice false smut balls, which are the primary repository of the compound. mdpi.comnih.gov Ustiloxins are water-soluble, a key property exploited in their extraction. nih.gov The general methodology involves grinding dried FSBs and extracting them with deionized water. researchgate.net This aqueous extract contains a mixture of ustiloxins and other water-soluble components.

The crude water extract is then subjected to a series of chromatographic purification steps. A common workflow is as follows:

Initial Filtration and Concentration : The initial water extract is filtered to remove solid debris and then concentrated under vacuum. researchgate.net

Column Chromatography : The concentrated extract is passed through various chromatography columns to separate the compounds based on their chemical properties. Materials such as Diaion HP-20, Sephadex G-15, and silica gel are often used.

High-Performance Liquid Chromatography (HPLC) : The final purification step typically involves preparative or semi-preparative HPLC, often using a reversed-phase column (like an ODS column). mdpi.commdpi.com This technique separates the different ustiloxin congeners with high resolution, allowing for the isolation of pure Ustiloxin D. mdpi.com

The table below summarizes a typical isolation scheme for ustiloxins from rice FSBs.

| Step | Procedure | Purpose |

| 1. Extraction | Ground, dried rice false smut balls are extracted with deionized water. | To dissolve water-soluble mycotoxins, including Ustiloxin D. researchgate.net |

| 2. Concentration | The aqueous solution is filtered and concentrated under vacuum. | To reduce the volume and prepare the sample for chromatography. researchgate.net |

| 3. Purification | The concentrate is subjected to multiple rounds of column chromatography (e.g., Diaion HP-20, Sephadex G-15). | To separate ustiloxins from other components based on polarity and size. |

| 4. Final Isolation | The partially purified fractions are separated using High-Performance Liquid Chromatography (HPLC). | To isolate individual ustiloxin congeners, such as Ustiloxin D, in high purity. mdpi.commdpi.com |

Analytical Approaches for Natural Product Characterization

Once isolated, the structure of Ustiloxin D is elucidated using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

High-Performance Liquid Chromatography (HPLC) is used not only for isolation but also for analytical quantification. mdpi.com When coupled with a UV or photodiode array (PDA) detector, it can identify and quantify ustiloxins based on their retention times and UV absorption spectra. mdpi.com

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental formula of the compound. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provide highly accurate mass measurements, which are essential for confirming the molecular formula of Ustiloxin D. mdpi.comsemanticscholar.org Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for detecting and quantifying ustiloxins in complex mixtures with high sensitivity and selectivity. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the precise chemical structure. A suite of 1D and 2D NMR experiments are performed:

¹H NMR : Identifies the types and number of protons in the molecule.

¹³C NMR : Identifies the types and number of carbon atoms.

2D NMR (COSY, HSQC, HMBC) : These experiments reveal the connectivity between protons (¹H-¹H COSY), the direct connections between protons and carbons (HSQC), and longer-range correlations between protons and carbons (HMBC). This information is pieced together to build the complete molecular structure. mdpi.comnih.gov

The table below outlines the key analytical techniques used in the characterization of Ustiloxin D. mdpi.comsemanticscholar.org

| Analytical Technique | Information Provided |

| UV Spectrometry | Provides information about the presence of chromophores in the molecule. mdpi.com |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule (e.g., C=O, N-H, O-H bonds). mdpi.com |

| High-Resolution Mass Spectrometry (HR-ESI-MS) | Determines the exact molecular weight and elemental formula. semanticscholar.org |

| 1D NMR (¹H, ¹³C) | Reveals the chemical environment and number of hydrogen and carbon atoms. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity of atoms to determine the final chemical structure. mdpi.com |

Through the combined application of these methods, the definitive structure of Ustiloxin D as a 13-membered cyclic peptide has been established. nih.gov

Biosynthetic Pathway and Genetic Regulation of Ustiloxin D

Ribosomal Peptide Biosynthesis (RiPP) Mechanism

Ustiloxins are classified as Ribosomally synthesized and Post-translationally modified Peptides (RiPPs). nih.govebi.ac.uk This classification signifies that their core peptide backbone is not assembled by large, multi-domain non-ribosomal peptide synthetase (NRPS) enzymes, but is instead translated from a messenger RNA (mRNA) template by the ribosome. ebi.ac.uk The initial product is a precursor peptide, which then undergoes a series of enzymatic modifications to yield the final, biologically active cyclic peptide. researchgate.netrsc.org The discovery of the ustiloxin (B1242342) biosynthetic pathway represented the first complete characterization of a RiPP gene cluster in filamentous fungi, highlighting a significant biosynthetic strategy within this fungal group. mdpi.com

The precursor peptide contains a leader sequence, which is crucial for guiding the subsequent modifying enzymes, and one or more core peptide sequences that are ultimately processed into the final product. mdpi.com After modification, the leader peptide is cleaved by proteases. acs.org This mechanism allows for the efficient production of a diverse range of peptide structures through the combination of a genetically encoded precursor and a dedicated suite of modifying enzymes.

Identification and Characterization of Biosynthetic Gene Clusters

The set of genes responsible for producing ustiloxins, known as the biosynthetic gene cluster (BGC), has been identified in both Ustilaginoidea virens and the fungus Aspergillus flavus. ebi.ac.ukoup.com This cluster, referred to as the 'ust' cluster, contains all the genetic information necessary for producing the precursor peptide, carrying out the post-translational modifications, and regulating the pathway. researchgate.netpnas.org The identification was achieved through genome mining techniques and confirmed by gene knockout and heterologous expression studies. mdpi.comresearchgate.net The ust cluster in U. virens is composed of at least 13 genes. oup.com

| Gene | Encoded Protein/Function | Role in Biosynthesis |

|---|---|---|

| ustA | Precursor Peptide | Provides the core peptide backbone for ustiloxins. nih.govmdpi.com |

| ustQ | Tyrosinase Homolog | Essential for initial modification, likely involved in oxidation. rsc.orgmdpi.com |

| ustYa | DUF3328 Domain Protein | Essential for macrocyclization and modification. mdpi.comfrontiersin.org |

| ustYb | DUF3328 Domain Protein | Essential for macrocyclization and modification. mdpi.comfrontiersin.org |

| ustR | C6-type Transcription Factor | Regulates the expression of other genes in the cluster. researchgate.netmdpi.com |

| ustD | PLP-dependent Enzyme | Catalyzes the reaction of an enamine with an intermediate to form the final peptide structure. mdpi.com |

| ustM | Methyltransferase | Involved in methylation of amino acid side chains. rsc.orgpnas.org |

The cornerstone of the RiPP pathway for ustiloxins is the precursor peptide gene, designated ustA. nih.govebi.ac.uk The protein product, UstA, is a polypeptide that contains multiple repeats of a core tetrapeptide sequence. mdpi.com In U. virens, the UstA protein contains repeats of both "Tyr-Val-Ile-Gly" and "Tyr-Ala-Ile-Gly". ebi.ac.uk These motifs serve as the foundational blocks for ustiloxins A/D and ustiloxin B, respectively. The presence of these specific repeating units within a single precursor gene strongly indicates that different ustiloxin variants are generated from the same initial transcript through the RiPP pathway. ebi.ac.uk Each core peptide repeat is flanked by conserved recognition sites, which are believed to be essential for processing by proteases, such as Kex2, to release the individual core peptides for subsequent modification and cyclization. mdpi.comacs.org

Following the ribosomal synthesis of the UstA precursor peptide, a cascade of enzymatic modifications is initiated. Central to the early stages of this process are the enzymes encoded by the genes ustQ, ustYa, and ustYb. mdpi.com Gene disruption experiments have demonstrated that these three genes are essential for the initial steps of biosynthesis, including the crucial macrocyclization of the linear peptide. rsc.orgmdpi.com

ustQ : This gene encodes a protein with homology to tyrosinases, suggesting its role involves the oxidation of the tyrosine residue within the core peptide. mdpi.com This modification is a key step in forming the complex structure of ustiloxins.

ustYa and ustYb : These two genes encode proteins that are homologous to each other and contain a Domain of Unknown Function (DUF3328). mdpi.comfrontiersin.org Despite the lack of homology to functionally characterized enzymes, they are indispensable for ustiloxin production. nih.govmdpi.com It is proposed that UstYa and UstYb work in conjunction with UstQ to catalyze the oxidative macrocyclization of the core peptide. rsc.org Heterologous expression of ustA along with ustQ, ustYa, and ustYb in a non-producing host resulted in the production of an early intermediate, confirming their collective role in the initial cyclization and modification steps. mit.edu

Regulatory Mechanisms of Ustiloxin Biosynthesis

The production of ustiloxins is a tightly regulated process, influenced by both specific signaling pathways and the availability of primary metabolites. This regulation ensures that the synthesis of these complex secondary metabolites is coordinated with the fungus's developmental and physiological state.

The Target of Rapamycin (B549165) (TOR) signaling pathway is a highly conserved cellular regulator in eukaryotes that governs cell growth, proliferation, and metabolism in response to nutrient availability. nih.govnih.gov In Ustilaginoidea virens, the TOR pathway has been identified as a key negative regulator of ustiloxin biosynthesis. mdpi.comx-mol.net

Studies using the TOR kinase inhibitor rapamycin have shown that chemical inhibition of the TOR pathway leads to a significant upregulation in the expression of genes within the ust cluster. nih.govnih.govresearcher.life For instance, treatment with rapamycin resulted in a dramatic increase in the transcription of multiple ust genes, including a more than 190-fold increase in the expression of the precursor gene ustA. researchgate.netnih.gov This indicates that under conditions where the TOR pathway is active (e.g., nutrient-rich conditions promoting vegetative growth), the production of ustiloxins is suppressed. Conversely, inhibition of TOR signaling relieves this suppression, strongly inducing the biosynthetic pathway. mdpi.com

| Gene | Fold Change in Expression (Rapamycin vs. Control) |

|---|---|

| ustA | >190-fold increase |

| ustQ | Significantly up-regulated |

| ustYa | Significantly up-regulated |

| ustYb | Significantly up-regulated |

| ustD | Significantly up-regulated |

The expression of the ustiloxin biosynthetic pathway is also linked to the status of primary metabolism. The core peptide of ustiloxins is composed of amino acids, making their availability a fundamental prerequisite for synthesis. researchgate.net Research has shown that inhibition of the TOR pathway, which stimulates ustiloxin gene expression, also leads to the upregulation of metabolic pathways related to amino acid and acetyl-CoA metabolism. researchgate.netnih.gov

This suggests a coordinated regulatory network where the cell shifts its metabolic resources towards the production of secondary metabolites like ustiloxins when TOR signaling is low. nih.gov The accumulation of precursors such as specific amino acids (tyrosine, valine, isoleucine, glycine) and acetyl-CoA, which serves as a central hub in cellular metabolism, likely creates a favorable metabolic environment that promotes the expression of the ust gene cluster and the subsequent biosynthesis of ustiloxins. researchgate.net

Total Synthesis Strategies for Ustiloxin D

Early Synthetic Approaches

The initial forays into the total synthesis of Ustiloxin (B1242342) D were marked by the use of established, yet challenging, chemical reactions to construct the molecule's intricate architecture, particularly the unique chiral tertiary alkyl-aryl ether linkage.

S(N)Ar Reaction-Based Syntheses

The first total synthesis of Ustiloxin D was a landmark achievement that utilized a nucleophilic aromatic substitution (SNAr) reaction to form the critical 13-membered macrocyclic core. nih.govnih.govacs.orgnih.gov This approach, while ultimately successful, was characterized by a lengthy linear sequence of 31 steps. nih.govnih.gov The strategy involved the early-stage installation of the ether linkage to avoid potential complications later in the synthesis. acs.org

Asymmetric Aldol (B89426) Reactions in Stereo-Controlled Synthesis

The resulting cis-oxazoline product could be readily isomerized to the desired trans-oxazoline, which corresponds to the anti configuration found in Ustiloxin D. acs.org This aldol reaction was a critical step in a 20-step enantioselective total synthesis of Ustiloxin D. nih.gov The use of catalytic asymmetric methodologies for setting multiple stereocenters was a significant step forward in the synthesis of this complex natural product. nih.gov

Asymmetric Allylic Alkylation for Chiral Ether Linkage Formation

A significant challenge in the synthesis of Ustiloxin D is the construction of the sterically hindered chiral tertiary alkyl-aryl ether linkage. nih.gov To address this, a palladium-catalyzed asymmetric allylic alkylation (AAA) reaction was employed in several synthetic routes. acs.orgnih.govresearchgate.netacs.orgnih.gov This method proved effective for forming the C-O bond with high functional group tolerance. nih.gov

In one approach, a Pd-catalyzed asymmetric allylic alkylation was used to assemble the chiral aryl-alkyl ether, which notably delivered a product with stereochemistry opposite to what was predicted by precedent. acs.orgresearchgate.net Despite the success in forming the ether linkage, one synthesis reported a modest 2:1 diastereoselectivity for this reaction. researchgate.net Another synthesis, however, successfully utilized Trost's Pd-mediated etherification to construct the chiral tertiary alkyl-aryl ether. nih.gov The application of the AAA reaction represented a key strategic shift towards milder and more functional-group-tolerant methods for constructing the core structure of Ustiloxin D. nih.gov

Convergent and Stereoselective Methodologies

Ethynyl (B1212043) Aziridine (B145994) Ring-Opening Reactions

A major breakthrough in the synthesis of Ustiloxin D was the development of a highly concise and convergent approach utilizing a novel copper-catalyzed ethynyl aziridine ring-opening reaction. nih.govnih.govacs.org This strategy dramatically reduced the longest linear sequence to just 15 steps. nih.govnih.gov The key reaction involves the regio- and stereoselective opening of a chiral ethynyl aziridine with a phenol (B47542) derivative, directly forming the challenging tertiary alkyl-aryl ether linkage. nih.govthieme-connect.com

The synthesis involved the preparation of two key intermediates: a β-hydroxytyrosine derivative and a chiral trisubstituted aziridine. nih.gov The copper(I) acetate-catalyzed reaction between these two fragments proceeded in high yield (90%) to furnish the desired ether. acs.orgthieme-connect.com This method's mild reaction conditions and broad functional group tolerance made it an ideal solution for a late-stage, convergent synthesis. nih.gov This innovative approach not only provided an efficient route to Ustiloxin D but also proved versatile for the synthesis of other ustiloxin analogues. nih.govacs.org

| Reaction | Catalyst | Key Bond Formed | Significance |

| Ethynyl Aziridine Ring-Opening | Copper(I) acetate | Tertiary alkyl-aryl ether | Highly convergent and stereoselective, significantly shortened synthesis. nih.govacs.orgthieme-connect.com |

Ammonia-Ugi Reaction in Peptide Assembly

Further streamlining of the Ustiloxin D synthesis was achieved through the application of a multicomponent reaction. A highly convergent synthesis was developed that features an ammonia-Ugi reaction to rapidly assemble the linear tripeptide portion of the molecule. researchgate.netacs.orgnih.gov This strategy allowed for the synthesis of Ustiloxin D in a remarkable six steps from a known β-hydroxydopa derivative. acs.orgnih.gov

The Ugi reaction, a one-pot procedure involving a primary amine (ammonia), an aldehyde, an isocyanide, and a carboxylic acid, efficiently constructs the N-substituted α-amino acid amide backbone. arkat-usa.org In this synthesis, an elaborated β-hydroxydopa derivative was converted into a linear tripeptide via the ammonia-Ugi reaction. acs.orgnih.gov This was followed by cyclization and global deprotection to yield Ustiloxin D. acs.org The use of the Ugi reaction represents a powerful application of multicomponent reaction chemistry to the efficient total synthesis of complex peptide natural products. arkat-usa.orgunimelb.edu.au

| Reaction | Components | Product | Significance |

| Ammonia-Ugi Reaction | Aldehyde, Ammonia, Isocyanide, Carboxylic Acid | Linear tripeptide | Rapid and highly convergent assembly of the peptide backbone. acs.orgnih.govarkat-usa.org |

Macrolactamization Strategies for Macrocycle Formation

The formation of the 13-membered macrocycle in Ustiloxin D is a critical step, typically achieved via macrolactamization—the intramolecular formation of an amide bond. The success of this cyclization is highly dependent on the choice of the cyclization site, coupling reagents, and reaction conditions.

Initial synthetic campaigns encountered significant challenges in this step, with yields for the macrocyclization often being low, in the range of 10–20%. nih.gov The choice of solvent proved to be critical; polar solvents like N,N-Dimethylformamide (DMF) were found to facilitate the reaction, whereas no product was observed in nonpolar solvents such as methylene (B1212753) chloride. nih.gov

Synthetic routes have explored different disconnection points for the final ring closure. An attempted macrolactamization between the N-terminus of the β-hydroxyisoleucine residue and the C-terminus of the valine residue was found to be unviable. nih.gov The more successful and commonly employed strategy involves forming the amide bond between the N-terminus of valine and the C-terminus of the N-methyl-β-hydroxytyrosine moiety. nih.gov This approach was utilized in the first total synthesis of Ustiloxin D. nih.govnih.gov In one approach to a similar 13-membered peptide core, macrolactamization was achieved by activating the seco-acid as a pentafluorophenyl ester, followed by hydrogenation to remove a protecting group and induce spontaneous cyclization under high-dilution conditions. clockss.org However, other standard coupling reagents like bromotrispyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) and diphenylphosphoryl azide (B81097) (DPPA) failed to effect the cyclization for some precursors, highlighting the conformational constraints of the linear peptide. clockss.org

Table 1: Comparison of Macrolactamization Strategies in Ustiloxin Synthesis

| Cyclization Site (Bond Formed) | Coupling Reagents/Method | Solvent | Outcome | Reference(s) |

|---|---|---|---|---|

| N-terminus (Valine) - C-terminus (β-hydroxytyrosine) | Various coupling reagents | DMF | Successful, but often low-yielding (10-20%) | nih.gov |

| N-terminus (β-hydroxyisoleucine) - C-terminus (Valine) | Various coupling reagents | N/A | Unsuccessful; no desired macrocycle formed | nih.gov |

| ω-amino pentafluorophenyl ester | Hydrogenation (Pd/C) | N/A | Successful for model systems | clockss.org |

| Saturated ω-amino acid | PyBroP, DPPA | N/A | Failed for model systems | clockss.org |

Construction of Key Structural Moieties

The synthesis of Ustiloxin D requires the stereocontrolled construction of several complex substructures, most notably the chiral ether linkage and the nonproteinogenic amino acid residues.

The tertiary alkyl-aryl ether bond is arguably the most formidable challenge in the synthesis of Ustiloxin D. nih.gov This linkage is sterically hindered and creates a chiral center, necessitating highly stereoselective bond-forming reactions that are compatible with the molecule's other functional groups. nih.gov Several distinct strategies have been developed to address this challenge.

Nucleophilic Aromatic Substitution (SNAr): The first total synthesis of Ustiloxin D employed an intermolecular SNAr reaction. nih.govnih.gov This approach involved the reaction of the secondary alcohol on a protected β-hydroxyisoleucine derivative with an activated aryl fluoride, using a strong base like potassium hexamethyldisilazide (KHMDS) to generate the alkoxide nucleophile. nih.gov While successful for the intermolecular coupling, attempts to use an intramolecular SNAr reaction as a macrocyclization strategy were unsuccessful. nih.govresearchgate.net

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): An alternative, convergent synthesis utilized a Pd-catalyzed AAA reaction to form the chiral C-O bond. researchgate.netnih.gov This method assembles the aryl-alkyl ether with notable stereoselectivity. researchgate.netnih.gov The reaction proceeds via a palladium-π-allyl intermediate, which is then attacked by a phenoxide nucleophile. nih.gov

Ethynyl Aziridine Ring-Opening: A highly concise and convergent second-generation synthesis was developed based on the ring-opening of an ethynyl aziridine with a phenol derivative. nih.govacs.orgnih.gov This innovative method starts with a D-serine-derived aziridine, which undergoes regioselective attack by the phenolic nucleophile to stereoselectively construct the tertiary alkyl-aryl ether linkage in a mild and efficient manner. nih.govsci-hub.se

Table 2: Methodologies for Constructing the Chiral Tertiary Alkyl-Aryl Ether Linkage

| Method | Key Reagents | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|---|

| SNAr Reaction | Aryl fluoride, KHMDS | Nucleophilic Substitution | Used in the first total synthesis; effective for intermolecular coupling. | nih.govnih.gov |

| Asymmetric Allylic Alkylation (AAA) | Palladium catalyst, ligand | Transition-Metal Catalysis | Convergent and highly stereoselective. | researchgate.netnih.gov |

| Ethynyl Aziridine Ring-Opening | D-serine derived ethynyl aziridine, phenol | Ring-Opening | Highly concise and convergent; forms the bond with high efficiency. | nih.govnih.govsci-hub.se |

Ustiloxin D is composed of two proteinogenic amino acids, glycine (B1666218) and valine, and two rare, nonproteinogenic amino acid residues that require de novo synthesis. nih.gov

N-methyl-β-hydroxytyrosine derivative: The synthesis of this moiety has been approached in multiple ways. The first total synthesis utilized a Sharpless asymmetric aminohydroxylation to install the requisite stereochemistry. nih.govfigshare.com Another prominent strategy employed a salen-Al-catalyzed aldol reaction, which constructs a chiral oxazoline (B21484) that serves as a precursor for the final amino acid structure. researchgate.netnih.gov This reaction yielded the product with high enantiomeric excess (98% ee). nih.gov

β-hydroxyisoleucine: The synthesis of this residue began with the readily available chiral starting material, D-serine. nih.gov In the first total synthesis, D-serine was converted in five steps to a protected amino alcohol, which was then elaborated into the final β-hydroxyisoleucine structure required for coupling. nih.gov

Table 3: Synthetic Approaches to Nonproteinogenic Residues in Ustiloxin D

| Residue | Key Starting Material(s) | Core Synthetic Method | Reference(s) |

|---|---|---|---|

| N-methyl-β-hydroxytyrosine | Cinnamaldehyde derivative | Sharpless Asymmetric Aminohydroxylation | nih.govfigshare.com |

| N-methyl-β-hydroxytyrosine | Oxazole, Benzaldehyde derivative | Salen-Al-Catalyzed Aldol Reaction | researchgate.netnih.govarkat-usa.org |

| β-hydroxyisoleucine | D-serine | Multi-step elaboration via Weinreb amide | nih.gov |

Stereochemical Elucidation and Atropisomerism Studies

The hindered rotation around the newly formed tertiary alkyl-aryl ether bond in Ustiloxin D raises the possibility of atropisomerism—a form of stereoisomerism resulting from restricted rotation about a single bond. rsc.org The existence of stable, separable atropisomers would add another layer of complexity to the molecule's structure and synthesis.

To clarify this issue, detailed stereochemical studies were performed on the synthetic Ustiloxin D. nih.govnih.gov A 2D 1H–1H NOESY (Nuclear Overhauser Effect Spectroscopy) experiment was instrumental in determining the molecule's preferred conformation in solution. nih.gov The observation of key NOE cross-peaks between specific protons (e.g., between C-16 and C-10, C-12 and C-9, and C-16 and C-21) and the absence of others (e.g., between C-12 and C-10, or C-16 and C-9) provided definitive evidence for its three-dimensional structure. nih.gov

These nOe studies conclusively demonstrated that Ustiloxin D exists as a single, stable atropisomer, rather than a mixture of two. nih.govacs.orgnih.gov This finding simplified the stereochemical puzzle and confirmed that the synthetic strategies employed successfully produced the natural configuration of the molecule. nih.govrsc.org

Structure Activity Relationship Sar Studies of Ustiloxin D and Analogues

Impact of Macrocyclic Core Modifications

The 13-membered heterodetic peptide macrocycle is a defining feature of the ustiloxin (B1242342) family. nih.gov Modifications to this core structure, both in terms of substituent variation and ring size, have profound effects on the molecule's ability to inhibit microtubule assembly.

The C-6 position of ustiloxin D is occupied by a valine residue. nih.gov Studies involving the synthesis of analogues with different amino acids at this site have demonstrated that while some variation is tolerated, it generally leads to a decrease in potency. nih.govacs.orgresearchgate.net This suggests that the valine residue plays a significant, though not absolutely essential, role in the binding process with tubulin. nih.gov For instance, replacing the valine with other amino acids like isoleucine (Ile), leucine (B10760876) (Leu), or tert-Leucine (Tle) results in analogues that retain partial activity but are less potent than the natural product. nih.gov

Table 1: Effect of C-6 Position Variations on Tubulin Polymerization Inhibition

| Compound | Modification at C-6 | Relative Activity/Potency |

|---|---|---|

| Ustiloxin D | Valine (Val) | Benchmark |

| 6-Ile-Ustiloxin | Isoleucine (Ile) | Reduced potency, but activity retained. nih.gov |

| 6-Leu-Ustiloxin | Leucine (Leu) | Reduced potency. |

| 6-Tle-Ustiloxin | tert-Leucine (Tle) | Reduced potency. |

The size of the 13-membered macrocyclic ring appears to be optimal for biological activity. An analogue designed to probe the influence of macrocycle size, 7-N-Gly-ustiloxin D, which features an expanded ring, was synthesized and evaluated. nih.gov This modification resulted in a complete loss of inhibitory activity against tubulin polymerization, with an IC₅₀ value greater than 40 μM. nih.gov This finding strongly indicates that the specific conformation and rigidity conferred by the 13-membered ring are crucial for effective binding to tubulin. nih.gov

Table 2: Influence of Macrocycle Size on Tubulin Polymerization Inhibition

| Compound | Modification | IC₅₀ (Tubulin Polymerization) |

|---|---|---|

| Ustiloxin D | Natural 13-membered ring | ~2.5 µM nih.gov |

| 7-N-Gly-ustiloxin D | Enlarged macrocycle | >40 µM nih.gov |

Role of Specific Functional Groups

The bioactivity of ustiloxin D is highly dependent on key functional groups that are precisely positioned within the molecule. SAR studies have identified the phenolic hydroxyl group and the methylamino group at C-9 as being particularly critical.

The free phenolic hydroxyl group on the tyrosine residue is essential for the tubulin-inhibiting activity of ustiloxin D. nih.govacs.orgresearchgate.net This has been unequivocally demonstrated through the synthesis and biological testing of an analogue where this group is methylated, 14-MeO-ustiloxin D (also referred to as O-Me-ustiloxin D). nih.govresearchgate.netnih.gov This single modification leads to a dramatic loss of activity, confirming that the hydroxyl group is a critical pharmacophore, likely participating in a key hydrogen-bonding interaction within the tubulin binding site. researchgate.netnih.gov

Table 3: Importance of the Phenolic Hydroxyl Group

| Compound | Modification | Tubulin Inhibition Activity |

|---|---|---|

| Ustiloxin D | Free phenolic -OH | Active nih.govresearchgate.net |

| 14-MeO-ustiloxin D | Methylated phenolic -OH (-OCH₃) | Negligible activity. |

The stereochemistry of the substituents on the macrocycle is a major determinant of biological activity. Specifically, the (S)-configuration of the methylamino group at the C-9 position is indispensable for the inhibition of tubulin polymerization. nih.govacs.org Synthetic analogues, such as (9R,10S)-epi-ustiloxin D, where the stereochemistry at C-9 is inverted to the (R)-configuration, exhibit a significant reduction or complete loss of activity. nih.govacs.org This highlights the strict stereochemical requirements for the interaction with tubulin, where the precise spatial orientation of the methylamino group is necessary for binding. researchgate.netresearchgate.net

Table 4: Effect of C-9 Stereochemistry on Activity

| Compound | Stereochemistry at C-9 | Tubulin Inhibition Activity |

|---|---|---|

| Ustiloxin D | (S)-configuration | Active nih.govacs.org |

| (9R,10S)-epi-ustiloxin D | (R)-configuration | Diminished / Negligible activity. |

Stereochemical Determinants of Activity

Furthermore, the stereochemistry at the C-2 position, which forms part of the challenging tertiary alkyl-aryl ether linkage, has been investigated. nih.govnih.gov The analogue (2S)-epi-Ustiloxin D, with an inverted stereocenter at this bridgehead position, showed only a very slight inhibitory effect, with an IC₅₀ value also greater than 40 μM. nih.gov The three-dimensional structure is also influenced by atropisomerism; nOe studies have shown that ustiloxin D exists as a single, stable atropisomer, which likely presents the optimal conformation for binding. nih.govacs.org Collectively, these findings underscore that the specific, complex three-dimensional arrangement of ustiloxin D is finely tuned for its biological target, and minor deviations in stereochemistry lead to a drastic loss of its antimitotic activity. nih.gov

Bridgehead Ether Stereochemistry

The stereochemistry at the tertiary alkyl-aryl ether linkage is a cornerstone of ustiloxin D's structure and has been a significant focus of SAR studies. The synthesis of epimers, which are stereoisomers that differ at only one stereocenter, has provided crucial insights.

These findings strongly indicate that the naturally occurring (2R) configuration at the bridgehead ether is essential for potent biological activity. nih.gov The precise spatial arrangement of the substituents around this chiral center appears to be crucial for the molecule's ability to bind effectively to its biological target, tubulin. nih.gov

| Compound | Stereochemistry at Bridgehead | Tubulin Polymerization Inhibition (IC₅₀) |

| Ustiloxin D | Natural (2R) | 2.5 μM |

| (2S)-epi-Ustiloxin D | Inverted (2S) | >40 μM |

Enantiomeric Series Investigations

When tested for its ability to inhibit tubulin polymerization, ent-ustiloxin D was found to be completely inactive, with an IC₅₀ value exceeding 40 μM. nih.govnih.gov This result underscores the highly specific, stereoselective nature of the interaction between ustiloxin D and tubulin. The binding pocket on the tubulin protein is exquisitely shaped to accommodate the natural enantiomer, and the mirror-image compound cannot fit productively into this site. This demonstrates that the absolute configuration of the entire molecule is a critical requirement for its biological function. nih.gov

| Compound | Series | Tubulin Polymerization Inhibition (IC₅₀) |

| Ustiloxin D | Natural | 2.5 μM |

| ent-ustiloxin D | Enantiomeric | >40 μM |

Structure-Activity Profiles of Synthetic Analogues and Derivatives

Beyond stereochemistry, synthetic chemists have created a range of derivatives to understand the functional significance of other parts of the ustiloxin D molecule, such as the phenolic hydroxyl group and the variable amino acid residues.

O-Methylated Analogues

A crucial feature of the ustiloxin D structure is the phenolic hydroxyl group on the β-hydroxytyrosine residue. To investigate its role, analogues such as O-Me-ustiloxin D (also referred to as 14-MeO-ustiloxin D ) were synthesized, in which this hydroxyl group is capped with a methyl group. nih.govresearchgate.net

Biological testing revealed that these O-methylated analogues are inactive as tubulin polymerization inhibitors, with IC₅₀ values reported to be greater than 50 μM. researchgate.netresearchgate.net This finding is highly significant, as it demonstrates that the free phenolic hydroxyl group is essential for activity. nih.gov It is hypothesized that this hydroxyl group acts as a critical hydrogen bond donor, anchoring the molecule to its binding site on tubulin. Masking this group, even with a small methyl substituent, eliminates this key interaction and abrogates biological activity. nih.govresearchgate.net

| Compound | Modification | Tubulin Polymerization Inhibition (IC₅₀) |

| Ustiloxin D | Free Phenolic -OH | 2.5 μM |

| O-Me-ustiloxin D | Methylated Phenolic -OH | >50 μM |

Amino Acid Substitutions at Variable Positions

The ustiloxin family of natural products exhibits variability at the C-6 amino acid position, which is occupied by valine in ustiloxin D and alanine (B10760859) in ustiloxin F. nih.govresearchgate.net This natural variation suggests that this position might be tolerant to modification.

Dimethylated Analogues

To further probe the role of the stereocenter at the ether bridge, an analogue was created where the chiral carbon was removed entirely. In 2,2-dimethyl ustiloxin D , the ethyl-methyl substituted carbon of the isoleucine-derived portion is replaced by a dimethyl-substituted carbon. nih.gov

Interestingly, this modification did not lead to a complete loss of activity. 2,2-Dimethyl ustiloxin D was found to inhibit tubulin polymerization with an IC₅₀ value of 9.2 ± 2 μM. nih.govnih.gov While this is less potent than the natural ustiloxin D (IC₅₀ = 2.5 μM), the retention of significant activity is a noteworthy finding. nih.govresearchgate.net It suggests that while the specific stereochemistry at the bridgehead is optimal for high potency, the presence of alkyl substitution at this position is a more fundamental requirement for activity. The removal of the stereocenter may allow for a different, albeit less effective, binding conformation. nih.gov

| Compound | Modification at C-2 | Tubulin Polymerization Inhibition (IC₅₀) |

| Ustiloxin D | (2R)-CH(CH₃)C₂H₅ | 2.5 μM |

| 2,2-dimethyl ustiloxin D | C(CH₃)₂ | 9.2 ± 2 μM |

Molecular and Cellular Mechanisms of Action of Ustiloxin D

Interaction with Tubulin and Microtubule Dynamics

Ustiloxin (B1242342) D is a potent inhibitor of microtubule function. nih.govnih.gov It directly targets tubulin, the fundamental protein subunit of microtubules, to prevent its assembly into functional polymers. nih.govnih.gov

Ustiloxin D strongly inhibits the polymerization of tubulin into microtubules. nih.govnih.gov This inhibitory effect is a key aspect of its antimitotic activity. nih.gov Studies have shown that Ustiloxin D inhibits the assembly of the α,β-tubulin dimer into its polymer form. nih.gov The concentration required for 50% inhibition of tubulin polymerization (IC50) has been a subject of investigation. For instance, early studies reported an IC50 value of 6.6 µM for Ustiloxin D in the inhibition of porcine brain tubulin polymerization. nih.gov More recent research using purified tubulin has established an IC50 value of 2.5 μM for Ustiloxin D. nih.gov The inhibitory effect of Ustiloxin D is comparable to other members of the ustiloxin family, although Ustiloxin A is considered the most potent inhibitor. nih.gov The structural features of Ustiloxin D, such as a free phenolic hydroxyl group and the specific stereochemistry of the C-9 methylamino group, are crucial for its potent inhibitory activity on tubulin polymerization. nih.govnih.govacs.org

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Source |

|---|---|---|

| Ustiloxin A | 0.7 | nih.gov |

| Ustiloxin B | 2.8 | nih.gov |

| Ustiloxin C | 4.4 | nih.gov |

| Ustiloxin D | 6.6 | nih.gov |

| Ustiloxin D | 2.5 | nih.gov |

Cellular Response to Microtubule Disruption

The disruption of microtubule dynamics by Ustiloxin D triggers a cascade of cellular responses, primarily centered around the cell cycle.

A hallmark of compounds that interfere with microtubule function is the induction of mitotic arrest. nih.gov By preventing the formation and proper function of the mitotic spindle, Ustiloxin D causes cells to arrest in the M phase of the cell cycle. nih.gov This mitotic block is a direct consequence of the cell's inability to correctly segregate chromosomes in the absence of a functional microtubule network. nih.govresearchgate.net The sustained arrest in mitosis can ultimately lead to programmed cell death, or apoptosis. researchgate.net

The primary effect of Ustiloxin D on cell cycle progression is the arrest of cells in the G2/M phase. researchgate.net This is a characteristic feature of antimitotic agents that target tubulin. researchgate.net By disrupting microtubule dynamics, Ustiloxin D activates the spindle assembly checkpoint, a cellular surveillance mechanism that prevents the cell from proceeding into anaphase until all chromosomes are properly attached to the mitotic spindle. The inability to form a stable spindle due to Ustiloxin D treatment leads to a prolonged G2/M arrest. researchgate.net

Binding Site Characterization on Tubulin

The specific binding site of Ustiloxin D on tubulin has been identified as the vinca (B1221190) domain. researchgate.netrcsb.org This binding site is located at the interface between two tubulin heterodimers. researchgate.netresearchgate.netrcsb.org The binding of Ustiloxin D to this site prevents the tubulin dimers from adopting the straight conformation necessary for their incorporation into the growing microtubule lattice. researchgate.net Instead, it promotes the formation of curved tubulin oligomers, which are incompatible with proper microtubule assembly. researchgate.net

Interaction with the Vinca Domain

Ustiloxin D exerts its antimitotic effects by binding to the vinca domain on β-tubulin. researchgate.netnih.gov This binding site is located at the interface between two tubulin heterodimers (α- and β-tubulin). nih.govresearchgate.net The interaction of Ustiloxin D at this site interferes with the polymerization of tubulin into microtubules. nih.govnih.gov

Biochemical studies have demonstrated that Ustiloxin D inhibits the polymerization of tubulin in a concentration-dependent manner. nih.gov It also has the ability to depolymerize pre-formed microtubules. nih.govresearchgate.net The inhibitory concentration (IC50) for Ustiloxin D's inhibition of porcine brain tubulin polymerization has been determined to be 6.6 µM. nih.gov Furthermore, Ustiloxin D has been shown to inhibit the binding of other known vinca domain ligands, such as rhizoxin (B1680598) and phomopsin A, to tubulin, suggesting a shared or overlapping binding site. nih.gov This competitive binding confirms its classification as a vinca-domain ligand. researchgate.netresearchgate.net

The binding of Ustiloxin D to the vinca domain stabilizes a curved conformation of tubulin protofilaments, which is incompatible with the formation of straight microtubule polymers. researchgate.netnih.gov This leads to the formation of heterogeneous protofilament-like assemblies, such as helices and rings, rather than functional microtubules. researchgate.netresearchgate.net This disruption of microtubule assembly is the primary basis for the antimitotic activity of Ustiloxin D. nih.govresearchgate.net

Structural Basis of Tubulin-Ustiloxin D Interactions

The precise molecular interactions between Ustiloxin D and tubulin have been elucidated through X-ray crystallography. A 2.7 Å resolution crystal structure of Ustiloxin D bound to a complex of two tubulin heterodimers and a stathmin-like domain (T2R) has been determined (PDB ID: 3UT5). pdbj.orgrcsb.orgneu.edu This structural data provides a detailed view of the binding pocket and the key residues involved in the interaction.

Ustiloxin D binds at the inter-heterodimer interface, making contact with residues from both the α- and β-tubulin subunits of adjacent heterodimers. researchgate.netresearchgate.net The cyclic peptide structure of Ustiloxin D fits into a hydrophobic pocket at this interface. embopress.org Key interactions include:

Hydrogen Bonds: The backbone of Ustiloxin D forms hydrogen bonds with specific residues in both α- and β-tubulin, contributing to the stability of the complex. researchgate.net

Hydrophobic Interactions: The side chains of the amino acid residues within the Ustiloxin D macrocycle engage in hydrophobic interactions with nonpolar residues in the tubulin binding pocket. embopress.org

Key Residues: The structure reveals that specific amino acid residues in α-tubulin's H10 helix and S9 strand are crucial for the interaction. embopress.org

The structural analysis also highlights the importance of the chemical features of Ustiloxin D for its activity. For instance, the free phenolic hydroxyl group on the N-methyl-β-hydroxytyrosine residue is essential for its inhibitory effect on tubulin polymerization. nih.gov Modifications to this group, such as methylation, result in a significant loss of activity. nih.gov Similarly, the stereochemistry at the C-9 methylamino group is critical for its biological function. nih.gov

The detailed structural understanding of the Ustiloxin D-tubulin complex provides a foundation for the rational design of new and potentially more potent antimitotic agents that target the vinca domain. pdbj.orgiucr.org

| Feature | Description | Reference(s) |

| PDB ID | 3UT5 | pdbj.orgrcsb.org |

| Resolution | 2.7 Å | pdbj.orgrcsb.org |

| Binding Site | Vinca domain at the inter-heterodimer interface of tubulin | nih.govresearchgate.net |

| Key Interacting Tubulin Subunits | α-tubulin and β-tubulin | researchgate.netresearchgate.net |

| Critical Functional Groups on Ustiloxin D | Free phenolic hydroxyl group, C-9 methylamino group | nih.govnih.gov |

Research on Ustiloxin D Analogues and Chemical Probes

Design and Synthesis of Chemically Modified Analogues

The complex, 13-membered cyclic peptide structure of Ustiloxin (B1242342) D, which features a challenging chiral tertiary alkyl-aryl ether linkage, has made its total synthesis a significant undertaking. luxembourg-bio.comtcichemicals.com The successful synthesis of the natural product, however, provides a vital platform for creating a variety of analogues for SAR studies. luxembourg-bio.comebi.ac.uk

The first total synthesis of Ustiloxin D was a lengthy 31-step linear sequence that utilized an SNAr reaction to form the critical ether bond. luxembourg-bio.comtcichemicals.com Subsequent research led to more efficient and convergent synthetic routes. A notable advancement was a 15-step synthesis that employed an ethynyl (B1212043) aziridine (B145994) ring-opening reaction. luxembourg-bio.comtcichemicals.comresearchgate.net This improved strategy was robust enough to enable the production of Ustiloxin D, its congener Ustiloxin F, and a series of eight analogues designed to probe specific structural features of the molecule. luxembourg-bio.comtcichemicals.comresearchgate.net Other synthetic approaches have also been developed, including those based on a Pd-catalyzed asymmetric allylic alkylation and a highly efficient six-step synthesis featuring an ammonia-Ugi four-component reaction. u-tokyo.ac.jpresearchgate.net

These synthetic efforts have produced a range of chemically modified analogues, each designed to test the importance of a specific part of the Ustiloxin D structure. Key analogues synthesized include:

C-6 Position Analogues : The valine residue at the C-6 position has been substituted with other amino acids to determine how variations at this site affect biological activity. luxembourg-bio.comtcichemicals.comresearchgate.net

Phenolic Hydroxyl Analogues : The hydroxyl group on the tyrosine ring (C-14) has been methylated to create O-Me-ustiloxin D (also referred to as 14-MeO-ustiloxin D), directly testing the role of this hydrogen-bonding moiety. tcichemicals.comresearchgate.netacs.org

N-Methyl Group Analogues : The stereochemistry of the N-methylamino group at C-9 has been altered, resulting in (9R, 10S)-epi-ustiloxin analogues. luxembourg-bio.comtcichemicals.comresearchgate.net Additionally, an N,N-dimethylamino derivative was created to explore the impact of further substitution at this site. frontiersin.org

Other Modifications : A 20-hydroxymethylated derivative has been synthesized to probe the spatial requirements around the isoleucine residue. frontiersin.org

Table 1: Comparison of Selected Synthetic Routes to Ustiloxin D

| Method | Year Reported | Number of Steps (Longest Linear Sequence) | Key Reaction(s) | Primary Innovation |

|---|---|---|---|---|

| SNAr-Based | 2002 | 31 | SNAr, Sharpless aminohydroxylation | First total synthesis achieved. luxembourg-bio.comtcichemicals.com |

| Asymmetric Allylic Alkylation | 2003 | 25 | Pd-catalyzed asymmetric allylic alkylation | High stereochemical control. u-tokyo.ac.jpresearchgate.net |

| Ethynyl Aziridine Ring-Opening | 2008 | 15 | Ethynyl aziridine ring-opening | More convergent, enabled analogue production. luxembourg-bio.comtcichemicals.comresearchgate.net |

| Ammonia-Ugi Reaction | 2015 | 6 | Asymmetric allylic alkylation, Ugi reaction | High step economy and efficiency. u-tokyo.ac.jp |

Biological Evaluation of Synthetic Analogues for Mechanistic Insight

The synthetic analogues of Ustiloxin D have been subjected to biological evaluation, primarily through assays measuring the inhibition of tubulin polymerization. These structure-activity relationship (SAR) studies have provided critical insights into the pharmacophore of Ustiloxin D—the essential molecular features responsible for its potent biological activity.

The key findings from these evaluations are:

Phenolic Hydroxyl Group : The free phenolic hydroxyl group at the C-14 position is essential for activity. The analogue 14-MeO-ustiloxin D, where this group is converted to a methyl ether, is inactive. tcichemicals.comacs.orgfrontiersin.org This strongly suggests the hydroxyl group acts as a crucial hydrogen bond donor in the interaction with tubulin.

N-Methylamino Group : The stereochemistry and substitution of the nitrogen at C-9 are critical. Analogues with an inverted stereocenter at this position (epi-ustiloxin analogues) show a loss of activity. tcichemicals.comresearchgate.net Furthermore, the N,N-dimethylamino derivative was also found to be inactive, indicating that a secondary amine with the correct (S) configuration is required for potent tubulin inhibition. tcichemicals.comresearchgate.netfrontiersin.orgacs.org

Other Structural Features : Modification at other positions, such as the introduction of a hydroxymethyl group at C-20, led to decreased inhibitory activity compared to the parent Ustiloxin D. frontiersin.orgnih.gov

These findings, corroborated by X-ray crystallography data of Ustiloxin D bound to tubulin, have helped to precisely map its binding site and interactions within the vinca (B1221190) domain of tubulin. ebi.ac.ukresearchgate.net The data collectively underscore the importance of specific hydrogen bonding interactions and precise stereochemistry for the compound's ability to disrupt microtubule assembly.

Table 2: Structure-Activity Relationship (SAR) of Ustiloxin D Analogues

| Analogue | Modification Site | Key Structural Change | Impact on Tubulin Polymerization Inhibition |

|---|---|---|---|

| 14-MeO-Ustiloxin D | C-14 Tyrosine | Phenolic -OH converted to -OCH3 | Inactive (>50 µM IC50) frontiersin.orgnih.gov |

| (9R, 10S)-epi-Ustiloxin | C-9 | Inversion of stereochemistry at the N-methylamino group | Inactive tcichemicals.comresearchgate.net |

| N,N-dimethyl Ustiloxin D | C-9 | N-CH3 converted to N(CH3)2 | Inactive (>50 µM IC50) frontiersin.orgnih.gov |

| 20-Hydroxymethyl Ustiloxin D | C-20 Isoleucine | Addition of a -CH2OH group | Decreased activity frontiersin.orgnih.gov |

| 6-Ile-Ustiloxin | C-6 | Valine residue replaced by Isoleucine | Activity is altered acs.org |

Development of Ustiloxin D-Based Biochemical Probes

Biochemical probes are powerful tools derived from bioactive molecules that are used to study biological processes. For tubulin inhibitors like Ustiloxin D, such probes could include fluorescently-tagged versions for visualizing microtubule dynamics in living cells or affinity probes (e.g., biotinylated or photo-reactive analogues) for identifying and isolating binding partners.

While the synthesis of Ustiloxin D analogues has been extensively explored for SAR studies, the development of dedicated biochemical probes based on its scaffold is not yet a prominent area in the published literature. However, the existing body of research provides a critical foundation for the rational design of such tools. acs.orgebi.ac.uk The successful creation of probes for other tubulin-binding agents, such as fluorescent paclitaxel (B517696) and biotinylated colchicine (B1669291) derivatives, serves as a strong precedent for this approach. researchgate.netthermofisher.com

The requirements for designing a useful Ustiloxin D-based probe are:

A robust synthetic route that allows for the introduction of a linker at a specific position. The convergent total syntheses already established for Ustiloxin D are well-suited for this purpose. luxembourg-bio.comtcichemicals.comu-tokyo.ac.jp

Detailed structural information to identify a position for attaching a tag (like a fluorophore or biotin) without disrupting the molecule's binding to tubulin. The SAR data and X-ray crystal structures have pinpointed the essential pharmacophore, revealing that modifications should be directed away from the critical C-14 hydroxyl and C-9 N-methylamino groups. ebi.ac.uktcichemicals.comresearchgate.netfrontiersin.org

A potential strategy would be to attach a linker to a less sensitive part of the molecule, such as the C-6 position, where modifications are tolerated. tcichemicals.comacs.org Another approach could be photoaffinity labeling, where a photoreactive group (like an aryl azide) is incorporated into the Ustiloxin D structure. at.ua Upon exposure to UV light, this probe would covalently bind to its target, allowing for the definitive identification of the amino acid residues in tubulin that constitute the binding pocket. The creation of such advanced chemical probes represents a logical and valuable next step in leveraging Ustiloxin D to further unravel the complexities of microtubule function.

Broader Scientific Implications and Future Research Directions

Ustiloxin (B1242342) D as a Tool for Microtubule Biology Research

Ustiloxin D, a cyclic peptide mycotoxin, has emerged as a valuable tool for probing the complex world of microtubule biology. nih.gov Its primary mechanism of action involves the inhibition of microtubule assembly, a critical process for cell division and the maintenance of cellular structure. mdpi.compsu.edu This inhibitory effect allows researchers to dissect the intricate dynamics of microtubule polymerization and depolymerization. By binding to tubulin, the fundamental protein subunit of microtubules, Ustiloxin D disrupts the formation of the mitotic spindle, leading to cell cycle arrest. This property makes it an important agent for studying the fundamental mechanisms of mitosis.

Furthermore, the effects of Ustiloxin D are not limited to animal cells; it also exhibits phytotoxic activity by inhibiting the formation of the cell skeleton in plant cells. mdpi.compsu.edu This dual activity allows for comparative studies of microtubule dynamics and function across different eukaryotic kingdoms, potentially revealing conserved and divergent mechanisms. The ability to induce abnormal swelling of roots and germs in seedlings provides a visual and measurable phenotype for studying the impact of microtubule disruption on plant development. ebi.ac.uk

The availability of synthetic Ustiloxin D and its analogues has further expanded its utility as a research tool. nih.govresearchgate.net Structure-activity relationship (SAR) studies, made possible by total synthesis, have identified key functional groups essential for its biological activity. nih.govacs.org For instance, research has shown that the S configuration of the C-9 methylamino group and a free phenolic hydroxyl group are crucial for the inhibition of tubulin polymerization. nih.govacs.org In contrast, modifications at the C-6 position are tolerated to some extent, allowing for the creation of derivatives with altered properties. nih.govacs.org These findings not only illuminate the binding mode of Ustiloxin D but also provide a blueprint for designing novel probes to explore specific aspects of microtubule biology.

Table 1: Effects of Ustiloxin D Analogues on Tubulin Polymerization

| Analogue | Modification | Biological Activity (IC50) | Reference |

| 14-MeO-Ustiloxin D | Methylation of the phenolic hydroxyl group | Inactive (> 50 µM) | researchgate.net |

| (9R, 10S)-epi-Ustiloxin analogues | Altered stereochemistry at C-9 and C-10 | Negligible activity | nih.govacs.org |

| 2,2-dimethyl-ustiloxin D | Substitution at the C-2 position | Retained some activity | researchgate.net |

| ent-ustiloxin D | Enantiomer of ustiloxin D | No inhibition (>40 μM) | nih.gov |

| 7-N-Gly-ustiloxin D | Increased macrocycle size | No inhibition (>40 μM) | nih.gov |

| (2S)-epi-Ustiloxin D | Altered stereochemistry at the bridgehead ether | Very slight inhibitory effect (>40 μM) | nih.gov |

Contributions to Antimitotic Agent Discovery

The study of Ustiloxin D has significantly contributed to the discovery and development of new antimitotic agents, a class of compounds crucial for cancer chemotherapy. nih.gov By acting as potent inhibitors of tubulin polymerization, ustiloxins belong to a group of natural products that interfere with microtubule function, leading to mitotic arrest in eukaryotic cells. nih.govnih.govnih.gov This mechanism is a validated target for anticancer drugs, with agents like vinca (B1221190) alkaloids being used clinically for decades. researchgate.net

Ustiloxin D and its parent compounds, the ustiloxins, are structurally similar to phomopsin A, another mycotoxin with antimitotic properties. nih.gov The exploration of the ustiloxin scaffold has provided valuable insights into the structural requirements for tubulin binding and inhibition. The identification of the pharmacophore—the essential molecular features responsible for biological activity—has guided the design of novel synthetic analogues with potential therapeutic applications. nih.govacs.org

Key findings from structure-activity relationship studies have been instrumental in this regard. For example, the demonstration that a free phenolic hydroxyl group is essential for activity highlights a critical interaction point with the tubulin protein. nih.govacs.orgnih.gov Similarly, the strict requirement for the correct stereochemistry at the C-9 position underscores the high degree of structural specificity needed for potent inhibition. nih.govacs.org

The development of various total synthesis routes for Ustiloxin D has been a major breakthrough, enabling the production of not only the natural product but also a diverse range of analogues for biological evaluation. nih.govresearchgate.netacs.orgnih.gov These synthetic efforts have allowed medicinal chemists to systematically modify different parts of the molecule and assess the impact on antimitotic activity. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. While ustiloxins themselves are relatively weak cytotoxins compared to some other antimitotic agents, their unique cyclic peptide structure offers a distinct template for the development of new anticancer agents. nih.gov

Unexplored Avenues in Ustiloxin D Biosynthesis and Bioengineering

While significant progress has been made in understanding the biosynthesis of ustiloxins, several avenues remain unexplored, offering exciting opportunities for future research and bioengineering applications. It has been discovered that ustiloxins are ribosomally synthesized and post-translationally modified peptides (RiPPs), a departure from the nonribosomal peptide synthetase (NRPS) pathways that produce many other fungal peptides. researchgate.net

The identification of the ustiloxin biosynthetic gene cluster in fungi like Aspergillus flavus and Ustilaginoidea virens has laid the groundwork for dissecting the enzymatic machinery involved in its production. researchgate.netresearchgate.net This cluster contains genes predicted to be responsible for precursor peptide synthesis, post-translational modifications, and regulation. researchgate.net However, the precise functions of many of these enzymes, particularly those involved in the formation of the characteristic tertiary alkyl-aryl ether linkage and the macrocyclization, are yet to be fully elucidated. researchgate.net

Future research could focus on the detailed biochemical characterization of the enzymes within the ustiloxin gene cluster. For instance, the UstYa and UstYb proteins, which contain "HXXHC" motifs, are thought to be involved in the cyclization of the peptide, but their exact catalytic mechanisms are unknown. researchgate.net Understanding these mechanisms could enable the bioengineering of these enzymes to accept different substrates, leading to the production of novel ustiloxin analogues with potentially improved or altered biological activities.

Furthermore, the ribosomal origin of the ustiloxin precursor peptide presents a unique opportunity for bioengineering. researchgate.net Site-directed mutagenesis of the precursor peptide gene (ustA) could be used to introduce different amino acids into the peptide backbone. researchgate.net Given that the post-translational modification enzymes often exhibit some degree of substrate tolerance, this approach could lead to a wide array of new-to-nature cyclic peptides. researchgate.net This strategy of "biomimetic engineering" mimics natural evolutionary processes like gene duplication and recombination to generate novel compounds. portlandpress.comnih.gov

The regulation of the ustiloxin biosynthetic gene cluster is another area ripe for investigation. Identifying the transcription factors and signaling pathways, such as the TOR signaling pathway, that control the expression of these genes could allow for the development of strategies to enhance the production of ustiloxins or to generate specific analogues by manipulating culture conditions or through genetic engineering of the host organism. researchgate.netmdpi.com

Advances in Synthetic Methodologies for Related Natural Products

The chemical complexity of Ustiloxin D, particularly its 13-membered cyclic core and the challenging chiral tertiary alkyl-aryl ether linkage, has spurred significant advancements in synthetic organic chemistry. nih.gov The quest for efficient total syntheses of Ustiloxin D and its analogues has led to the development and refinement of novel synthetic methodologies that are applicable to a broader class of cyclic peptide natural products. nih.govrsc.org

The challenges associated with the macrocyclization step in Ustiloxin D synthesis have also driven progress in peptide cyclization techniques. nih.gov Achieving efficient cyclization without significant oligomerization is a common hurdle in the synthesis of cyclic peptides. auburn.eduacs.org The methodologies developed in the context of Ustiloxin D synthesis contribute to the growing toolbox of strategies for constructing complex cyclic peptide architectures. These advancements include exploring different coupling reagents, reaction conditions, and protecting group strategies to favor the desired intramolecular reaction. nih.govrsc.org

The insights gained from synthesizing Ustiloxin D are highly relevant to the synthesis of other natural products containing similar structural motifs, such as phomopsin A. nih.gov The development of stereoselective methods for forming tertiary alkyl-aryl ethers and efficient macrocyclization strategies has broad implications for the synthesis of a wide range of bioactive molecules. nih.govrsc.org As the field of natural product synthesis continues to evolve, the lessons learned from tackling challenging targets like Ustiloxin D will undoubtedly pave the way for the creation of even more complex and medicinally important compounds.

Q & A

Basic: What methodological approaches are recommended for isolating and purifying Ustiloxin D from fungal cultures?

Ustiloxin D is typically extracted from fungal cultures (e.g., Aspergillus spp.) using solvent-based methods. Common protocols include:

- Extraction : Ethyl acetate or methanol extraction under agitation (24–48 hours) .

- Purification : Sequential chromatography (e.g., silica gel column, HPLC with C18 reverse-phase columns) .

- Purity Validation : HPLC-DAD (≥95% purity threshold) and LC-MS to confirm molecular weight (MW: ~1,100 Da) .

Key Challenge : Co-elution with structurally similar ustiloxins (e.g., Ustiloxin B) requires high-resolution separation techniques .

Advanced: How can researchers resolve contradictions in Ustiloxin D’s reported IC50 values across cytotoxicity studies?

Discrepancies in IC50 values (e.g., 0.1–10 μM in HeLa vs. NIH/3T3 cells) arise from methodological variability:

Basic: What analytical techniques are essential for structural elucidation of Ustiloxin D?

- Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, NOESY) to resolve cyclic peptide backbone and disulfide bridges .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₅₄H₇₄N₁₀O₁₄S₂) .

- X-ray Crystallography : Limited due to crystallization challenges; used in seminal studies for absolute configuration .

Advanced: What experimental strategies validate the biosynthetic gene cluster (BGC) of Ustiloxin D?

Genome Mining : Identify non-ribosomal peptide synthetase (NRPS) and cytochrome P450 genes in fungal genomes .

Gene Knockout : CRISPR-Cas9 disruption of candidate BGCs to abolish Ustiloxin D production .

Heterologous Expression : Transfer BGC into model hosts (e.g., Aspergillus nidulans) to confirm metabolite production .

Example : The ust cluster in Aspergillus flavus includes ustA (NRPS) and ustB (oxidoreductase), validated via knockout .

Basic: What assays are used to study Ustiloxin D’s microtubule inhibition mechanism?

- Tubulin Polymerization Assays : Monitor microtubule assembly via turbidity (340 nm) in vitro .

- Immunofluorescence Microscopy : Visualize cytoskeletal disruption in treated cells (e.g., α-tubulin staining) .

- Cell Cycle Analysis : Flow cytometry to quantify G2/M arrest (propidium iodide staining) .

Advanced: How can researchers differentiate Ustiloxin D’s primary microtubule effects from off-target responses?

- Time-Lapse Imaging : Capture real-time microtubule dynamics (e.g., EB1-GFP tracking) .

- Combination Studies : Co-treatment with stabilizers (e.g., paclitaxel) to assess competitive inhibition .

- Proteomic Profiling : Identify off-target binding partners via affinity chromatography and LC-MS/MS .

Basic: What challenges arise in synthesizing Ustiloxin D analogs for structure-activity studies?

- Cyclization Efficiency : Low yields during macrocyclization due to steric hindrance; optimize using HATU/DIPEA .

- Disulfide Bond Stability : Susceptibility to reduction in physiological conditions; consider thioether analogs .

Advanced: What statistical models are appropriate for dose-response analysis of Ustiloxin D toxicity?

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g.,

log(inhibitor) vs. responsein GraphPad Prism) . - IC50 Confidence Intervals : Report 95% CI using bootstrap resampling (n ≥ 3 replicates) .

- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points .

Basic: What are the genomic and metabolomic techniques for studying Ustiloxin D production in fungal strains?

- RNA-seq : Compare gene expression in high/low-producing strains under stress (e.g., nitrogen limitation) .

- LC-HRMS Metabolomics : Correlate BGC activation with metabolite profiles via GNPS molecular networking .

Advanced: How can researchers address batch-to-batch variability in Ustiloxin D bioactivity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.